molecular formula C14H21NO2S B7549541 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline

7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline

Cat. No. B7549541
M. Wt: 267.39 g/mol
InChI Key: OZAKTSVQGRRVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline can modulate various biochemical and physiological processes in the body. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in lab experiments include its high purity and stability, making it easy to handle and store. However, its limited solubility in water may pose challenges in certain experiments.

Future Directions

There are several future directions for research on 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis for increased yields and purity.
In conclusion, 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its biochemical and physiological effects have been extensively investigated, and further research is needed to fully understand its mechanism of action and optimize its synthesis for increased yields and purity.

Synthesis Methods

The synthesis of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline involves the reaction of tert-butyl 3-oxobutanoate with methylsulfonyl chloride and subsequent cyclization using sodium ethoxide. This method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

The potential therapeutic applications of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study demonstrated its ability to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.

properties

IUPAC Name

7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)13-6-5-11-7-8-15(18(4,16)17)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAKTSVQGRRVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCN(C2)S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.